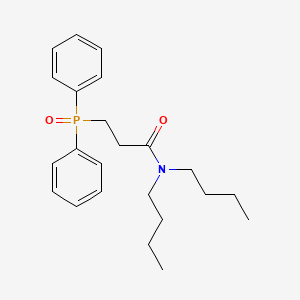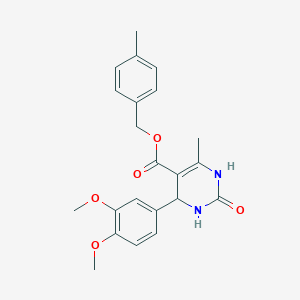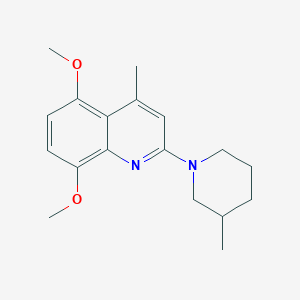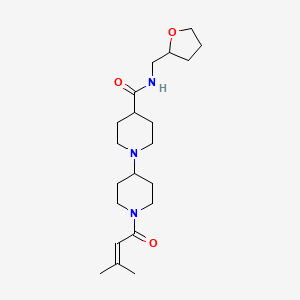
N,N-dibutyl-3-(diphenylphosphoryl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-3-(diphenylphosphoryl)propanamide, also known as DBPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBPP is a phosphorus-containing compound that belongs to the class of organophosphorus compounds. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-3-(diphenylphosphoryl)propanamide involves the formation of a covalent bond between the phosphorus atom and the enzyme's active site. This covalent bond inhibits the enzyme's activity, leading to the disruption of various biological processes. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. These enzymes are involved in the hydrolysis of various ester-containing compounds, including neurotransmitters and drugs.
Biochemical and Physiological Effects
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation of acetylcholine can lead to overstimulation of the cholinergic system, leading to various symptoms such as muscle weakness, respiratory distress, and convulsions. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has also been shown to inhibit the activity of butyrylcholinesterase, leading to the accumulation of butyrylcholine in the synaptic cleft. This accumulation of butyrylcholine can lead to various symptoms such as tremors, seizures, and respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various advantages and limitations for lab experiments. One advantage is its high selectivity towards certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Another advantage is its stability and solubility in organic solvents, making it easy to handle and store. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is its potential side effects, which can affect the accuracy and reproducibility of lab experiments.
Orientations Futures
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various future directions for scientific research. One direction is the synthesis of new N,N-dibutyl-3-(diphenylphosphoryl)propanamide derivatives with improved selectivity and reduced toxicity. Another direction is the development of new methods for the synthesis of N,N-dibutyl-3-(diphenylphosphoryl)propanamide, which are more efficient and environmentally friendly. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide can be used as a template for the design of new phosphorus-containing compounds, which can be studied for their potential applications in various fields such as catalysis, materials science, and pharmacology.
Conclusion
In conclusion, N,N-dibutyl-3-(diphenylphosphoryl)propanamide is a phosphorus-containing compound that has gained attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action has been studied in detail. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to have various biochemical and physiological effects, and it has various advantages and limitations for lab experiments. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various future directions for scientific research, which can lead to the development of new compounds with improved properties and applications.
Méthodes De Synthèse
N,N-dibutyl-3-(diphenylphosphoryl)propanamide can be synthesized using different methods, including the reaction of dibutylamine with diphenylphosphoryl chloride in the presence of triethylamine. Another method involves the reaction of dibutylamine with diphenylphosphoryl azide in the presence of triethylamine. The product is obtained as a white solid, which is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.
Applications De Recherche Scientifique
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has also been used as a chiral auxiliary in asymmetric synthesis, leading to the synthesis of enantiomerically pure compounds. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been used as a precursor in the synthesis of phosphorus-containing polymers, which have been studied for their potential applications in electronic and optoelectronic devices.
Propriétés
IUPAC Name |
N,N-dibutyl-3-diphenylphosphorylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NO2P/c1-3-5-18-24(19-6-4-2)23(25)17-20-27(26,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNOCCZXZDVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutyl-3-diphenylphosphorylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)